3-[2-(4-hydroxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one
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Overview
Description
3-[2-(4-hydroxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a thiazolidinone core, which is known for its biological activity, and a hydroxyphenethyl group, which contributes to its reactivity and potential therapeutic properties.
Mechanism of Action
Target of Action
Similar compounds, such as sulfonamide derivatives, have been known to inhibit dihydrofolate reductase (dhfr), a key enzyme involved in the synthesis of nucleotides .
Mode of Action
For instance, sulfonamide derivatives inhibit DHFR, thereby preventing the synthesis of nucleotides necessary for DNA replication .
Biochemical Pathways
If we consider the action of similar compounds, the inhibition of dhfr would affect the folate pathway, leading to a decrease in the synthesis of nucleotides .
Pharmacokinetics
For instance, the lipid solubility of a compound can influence its absorption and distribution, while its interactions with metabolic enzymes can affect its metabolism and excretion .
Result of Action
The inhibition of dhfr by similar compounds can lead to a decrease in the synthesis of nucleotides, affecting dna replication and cell proliferation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-(4-Hydroxyphenethyl)-2-thioxothiazolidin-4-one. Factors such as pH, temperature, and the presence of other molecules can affect its stability and interaction with its targets. For instance, certain ions can influence the detection and interaction of similar compounds .
Biochemical Analysis
Biochemical Properties
Based on its structural similarity to other phenolic compounds, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules . The nature of these interactions could be covalent or non-covalent, and may involve hydrogen bonding due to the presence of the hydroxyl group .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of 3-(4-Hydroxyphenethyl)-2-thioxothiazolidin-4-one at different dosages in animal models have not been studied yet. It is crucial to investigate any threshold effects, as well as any toxic or adverse effects at high doses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-hydroxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the reaction of 4-hydroxyphenethylamine with a thioamide derivative under controlled conditions. One common method includes the condensation of 4-hydroxyphenethylamine with thioglycolic acid in the presence of a dehydrating agent, such as phosphorus oxychloride, to form the thiazolidinone ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-hydroxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The thioxo group can be reduced to a thiol group under specific conditions.
Substitution: The phenethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitrated phenethyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antioxidant properties.
Medicine: Studied for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Comparison with Similar Compounds
Similar Compounds
3-(4-Hydroxyphenyl)propionic acid: A major microbial metabolite with antioxidant properties.
N-(4-Hydroxyphenethyl)cinnamamide: Known for its anti-inflammatory and anticancer activities
Uniqueness
3-[2-(4-hydroxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one stands out due to its thiazolidinone core, which imparts unique biological activities not commonly found in other similar compounds. Its combination of hydroxyphenethyl and thioxothiazolidinone moieties provides a versatile scaffold for the development of new therapeutic agents.
Properties
IUPAC Name |
3-[2-(4-hydroxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S2/c13-9-3-1-8(2-4-9)5-6-12-10(14)7-16-11(12)15/h1-4,13H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZOQXKQYJPITSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)S1)CCC2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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